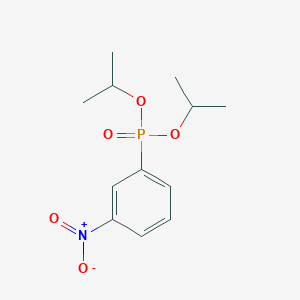

Dipropan-2-yl(3-nitrophenyl)phosphonate

Description

Dipropan-2-yl(3-nitrophenyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to a 3-nitrophenyl group and two propan-2-yl (isopropyl) ester groups. The phosphonate group (C-P bond) confers structural rigidity and resistance to enzymatic or chemical hydrolysis compared to phosphate esters (C-O-P linkage) .

Propriétés

Formule moléculaire |

C12H18NO5P |

|---|---|

Poids moléculaire |

287.25 g/mol |

Nom IUPAC |

1-di(propan-2-yloxy)phosphoryl-3-nitrobenzene |

InChI |

InChI=1S/C12H18NO5P/c1-9(2)17-19(16,18-10(3)4)12-7-5-6-11(8-12)13(14)15/h5-10H,1-4H3 |

Clé InChI |

LIQHFAYQDSHBAY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OC(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphonate Compounds

Structural and Functional Analogues

4-(Diphenylphosphono)-3-methylbut-2-enenitrile [114]

- Structure: Features a diphenylphosphono group attached to a nitrile-functionalized butene backbone.

- Reactivity : The phosphonate group directs electrophiles (e.g., BF₃·OEt₂, NCS⁻) to the γ-position relative to itself, while the nitrile group directs to the α-position, enabling regioselective synthesis of halogenated retinals .

- Comparison : Unlike Dipropan-2-yl(3-nitrophenyl)phosphonate, this compound lacks the nitroaromatic moiety, reducing its electron-withdrawing effects. Its applications focus on retinal analog synthesis rather than flame retardancy or polymer modification.

Polyacrylonitrile (PAN) with Covalently Bound Phosphonate Groups

- Structure : Phosphonate groups integrated into PAN polymer chains.

- Function : Improves flame-retardant properties by promoting condensed-phase char formation during thermal degradation. The chemical environment of phosphorus (pentavalent, ester-linked) minimally affects thermal stability .

- Comparison: Dipropan-2-yl(3-nitrophenyl)phosphonate’s nitro group could enhance char formation via radical scavenging, but its monomeric structure limits direct polymer integration without further functionalization.

Dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate

- Structure : Contains a difluoro-oxoheptyl chain and dimethyl ester groups.

- Synthesis : Produced via Reformatsky/Claisen condensation and Michaelis-Arbusov reactions, with impurities like fluoro-alkenylphosphonates complicating purification .

- Comparison : The isopropyl ester groups in Dipropan-2-yl(3-nitrophenyl)phosphonate may offer steric hindrance, reducing hydrolysis susceptibility compared to dimethyl esters.

Physicochemical Properties

Environmental and Microbial Interactions

Phosphonates are pervasive in microbial metabolisms, with ~5% of bacterial genomes encoding phosphonate biosynthetic genes (e.g., pepM) . While Dipropan-2-yl(3-nitrophenyl)phosphonate’s nitro group may deter microbial degradation, its environmental persistence could mirror other arylphosphonates, posing ecological risks if unmanaged.

Key Research Findings and Gaps

- Electron-Withdrawing Effects: The nitro group likely enhances electrophilic substitution rates compared to non-nitrated analogs, but quantitative data are lacking.

- Thermal Behavior : Predicted stability requires validation via thermogravimetric analysis (TGA).

- Biosynthesis: No known natural analogs; synthetic routes must be optimized to avoid impurities seen in fluorinated phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.